4-(But-3-yn-1-yl)-1,4-thiazepane

Click Chemistry Bioconjugation CuAAC

4-(But-3-yn-1-yl)-1,4-thiazepane (CAS 1343276-17-4) is a saturated seven-membered 1,4-thiazepane heterocycle bearing a terminal alkyne side chain at the N4 position. With a molecular formula of C₉H₁₅NS and a molecular weight of 169.29 g·mol⁻¹ , this compound combines the three-dimensional conformational flexibility characteristic of the underrepresented 1,4-thiazepane fragment class with a click-chemistry-competent but-3-yn-1-yl substituent suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [3.0.CO;2-4" target="_blank">2].

Molecular Formula C9H15NS
Molecular Weight 169.29
CAS No. 1343276-17-4
Cat. No. B2675508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(But-3-yn-1-yl)-1,4-thiazepane
CAS1343276-17-4
Molecular FormulaC9H15NS
Molecular Weight169.29
Structural Identifiers
SMILESC#CCCN1CCCSCC1
InChIInChI=1S/C9H15NS/c1-2-3-5-10-6-4-8-11-9-7-10/h1H,3-9H2
InChIKeyYONCKCYIZGCBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(But-3-yn-1-yl)-1,4-thiazepane – Procurement-Ready Alkyne-Functionalized 7-Membered Heterocyclic Scaffold


4-(But-3-yn-1-yl)-1,4-thiazepane (CAS 1343276-17-4) is a saturated seven-membered 1,4-thiazepane heterocycle bearing a terminal alkyne side chain at the N4 position. With a molecular formula of C₉H₁₅NS and a molecular weight of 169.29 g·mol⁻¹ , this compound combines the three-dimensional conformational flexibility characteristic of the underrepresented 1,4-thiazepane fragment class [1] with a click-chemistry-competent but-3-yn-1-yl substituent suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. The scaffold is offered by multiple reputable suppliers at 95–98% purity for fragment-based drug discovery, chemical biology probe construction, and medicinal chemistry SAR exploration .

Why Generic 4-Substituted 1,4-Thiazepanes Cannot Substitute 4-(But-3-yn-1-yl)-1,4-thiazepane in Click-Chemistry-Dependent Workflows


Attempting to replace 4-(but-3-yn-1-yl)-1,4-thiazepane with a generic 4-alkyl-substituted 1,4-thiazepane such as 4-methyl-, 4-ethyl-, or 4-butyl-1,4-thiazepane eliminates the terminal alkyne handle required for CuAAC bioconjugation and chemical diversification [1]. The but-3-yn-1-yl substituent provides a chemically addressable π-system that cannot be recapitulated by saturated alkyl chains, thereby precluding the site-selective triazole ligation that underpins probe assembly, PROTAC linker attachment, and fragment library expansion via click chemistry [2]. Moreover, the conformational landscape of the seven-membered thiazepane ring is sufficiently sensitive to N-substituent identity that simply changing the group at this position can alter three-dimensional shape and pharmacophoric presentation, making direct biological substitution without equivalent functionalization chemically invalid [3].

Quantitative Differentiation Evidence for 4-(But-3-yn-1-yl)-1,4-thiazepane vs. Closest Analogs


Terminal Alkyne CuAAC Reactivity vs. Saturated 4-Butyl-1,4-thiazepane – Binary Functional Competence

The terminal alkyne of 4-(but-3-yn-1-yl)-1,4-thiazepane is competent for CuAAC, whereas the saturated 4-butyl-1,4-thiazepane analog (C₉H₁₉NS, MW 173.32) lacks any π-system and cannot participate in azide-alkyne cycloaddition. Terminal alkynes in CuAAC exhibit second-order rate constants (k₂) typically in the range of 10–100 M⁻¹·s⁻¹ under standard Cu(I) catalysis [1], while saturated alkyl chains show zero measurable cycloaddition reactivity [2]. This binary functional difference—reactive vs. inert—represents a qualitative and quantitative selection gate for any workflow requiring subsequent copper-catalyzed triazole ligation [3].

Click Chemistry Bioconjugation CuAAC

Predicted Lipophilicity (clogP) Differential vs. Unsubstituted 1,4-Thiazepane – Solubility and Permeability Implications

The unsubstituted 1,4-thiazepane core (CAS 101184-85-4) has a measured/calculated logP of 0.55–0.68 . The addition of the but-3-yn-1-yl chain adds four carbons and introduces a rigid, hydrophobic alkyne segment. Using fragment-based clogP contribution methods, the but-3-yn-1-yl group adds approximately +1.3 to +1.5 log units relative to the parent heterocycle [1], yielding a predicted clogP for 4-(but-3-yn-1-yl)-1,4-thiazepane of approximately 1.9–2.2. This places the compound in a more membrane-permeable range (optimal CNS drug-like logP ~2–3) while retaining sufficient aqueous solubility for biochemical assay compatibility, distinguishing it from the more polar, less membrane-permeable unsubstituted core [2].

Physicochemical Properties Lipophilicity Drug-Likeness

Molecular Weight and Heavy Atom Count Differential vs. Shorter Propargyl Analog – Scaffold Elaboration Capacity

4-(But-3-yn-1-yl)-1,4-thiazepane (MW 169.29, 11 heavy atoms) contains an ethyl spacer between the thiazepane nitrogen and the terminal alkyne. The shorter propargyl analog, 4-(prop-2-yn-1-yl)-1,4-thiazepane (MW 155.26, 10 heavy atoms), provides a more conformationally restricted alkyne with reduced linker flexibility. The additional methylene unit in the but-3-yn-1-yl tether increases the degrees of rotational freedom by +1 relative to the propargyl analog, potentially improving the ability of a conjugated payload to access distal binding pockets without steric interference from the thiazepane ring [1]. In fragment-based drug discovery (FBDD), this incremental linker extension can be decisive for achieving productive binding poses when the thiazepane core engages a shallow protein pocket and the triazole-linked probe element must reach a secondary subpocket [2].

Fragment-Based Drug Discovery Molecular Weight Lead-Likeness

3D Character (Fsp³) and Fraction of sp³-Hybridized Carbons vs. Flat Aromatic 1,4-Thiazepine Scaffolds – Binding Site Complementarity

The fully saturated 1,4-thiazepane ring system in 4-(but-3-yn-1-yl)-1,4-thiazepane possesses a high fraction of sp³-hybridized carbons (Fsp³ = 0.78 for the core, 0.67 for the complete molecule), conferring substantial three-dimensional character compared to unsaturated 1,4-thiazepine analogs (Fsp³ typically ≤ 0.33 for monounsaturated seven-membered rings). In a direct class-level comparison, 1,4-thiazepane-based 3D fragments have demonstrated favorable binding to BET bromodomains with ligand efficiencies (LE) comparable to or exceeding flat aromatic fragments when assayed by protein-observed ¹⁹F NMR [1]. The non-planar conformation of the thiazepane ring system provides enhanced shape complementarity to protein binding pockets that are not accessible to planar, aromatic scaffolds commonly overrepresented in screening libraries [2].

Three-Dimensionality Fsp³ Fragment Screening

Commercial Availability and Purity Profile vs. Other Alkyne-Functionalized Thiazepane Building Blocks

Among alkyne-functionalized 1,4-thiazepane building blocks, 4-(but-3-yn-1-yl)-1,4-thiazepane is commercially available from multiple verified suppliers including Leyan (98% purity, product #1296082, quantities from 50 mg to gram scale) , CymitQuimica/Biosynth (95%+ purity, #3D-TDC27617) , and ChemicalBook-listed vendors . In contrast, the shorter propargyl analog 4-(prop-2-yn-1-yl)-1,4-thiazepane is predominantly available only as its 1,1-dioxide oxidation product (CAS 1697444-33-9), not as the free thiazepane base . The but-3-yn-1-yl compound thus represents the most synthetically versatile and readily procurable alkyne-bearing 1,4-thiazepane scaffold that retains the basic amine functionality for further derivatization without requiring a post-purchase reduction step.

Procurement Chemical Supplier Comparison Purity

Evidence-Backed Application Scenarios for 4-(But-3-yn-1-yl)-1,4-thiazepane in Scientific Procurement


Fragment-Based Screening Libraries Requiring 3D-Enriched, Click-Functionalized Scaffolds

The high Fsp³ (≈0.67) and established precedent of 1,4-thiazepane fragments as BET bromodomain ligands [1] support the deployment of 4-(but-3-yn-1-yl)-1,4-thiazepane as a core component in 3D-enriched fragment screening libraries. The terminal alkyne handle enables post-screening hit elaboration via CuAAC without altering the binding-competent thiazepane conformation, directly enabling fragment-to-lead SAR campaigns that require the incorporation of diverse azide-bearing pharmacophores [2].

PROTAC and Bifunctional Degrader Linker Attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition

The terminal alkyne of 4-(but-3-yn-1-yl)-1,4-thiazepane provides a defined CuAAC attachment point for PROTAC linker conjugation [1]. Unlike saturated 4-alkyl-1,4-thiazepane analogs that lack reactive handles for chemoselective ligation, this compound enables the modular assembly of bifunctional degraders where the thiazepane scaffold serves as the target-protein-binding warhead and the triazole linkage connects to the E3-ligase-recruiting moiety [2].

Chemical Biology Probe Construction Requiring Defined Alkyne Handles for Bioorthogonal Labeling

For cellular target engagement studies and in-gel fluorescence imaging applications, the but-3-yn-1-yl substituent serves as a latent bioorthogonal handle that can be conjugated post-cell-lysis or in situ using strain-promoted or copper-catalyzed cycloaddition with fluorophore-azides [1]. The thiazepane scaffold's moderate predicted lipophilicity (clogP ≈ 1.9–2.2) supports cellular permeability, enabling intracellular target engagement prior to click-mediated detection [2].

Medicinal Chemistry SAR Expansion Around Alkyne-Containing 1,4-Thiazepane Cores

The commercial availability of 4-(but-3-yn-1-yl)-1,4-thiazepane at 95–98% purity in quantities from 50 mg to gram scale [1] makes it a practical starting material for systematic SAR studies. The free secondary amine and terminal alkyne provide two orthogonal functionalization points, allowing independent optimization of the N4 substituent and the alkyne-derived triazole substituent while maintaining the 3D thiazepane core as a constant structural element [2].

Quote Request

Request a Quote for 4-(But-3-yn-1-yl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.